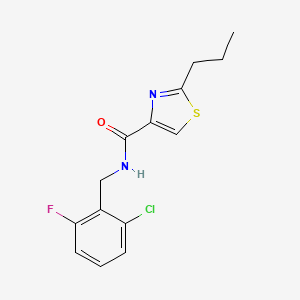
5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole, also known as DMPI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole has also been shown to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects
5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. 5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole for lab experiments is its high potency and selectivity, which allows for the precise modulation of various signaling pathways and enzymes. However, 5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole is also associated with certain limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole, including the development of more efficient synthesis methods, the identification of its exact mechanism of action, and the development of 5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole-based drugs for the treatment of various diseases. Additionally, further studies are needed to determine the optimal dosage and toxicity levels of 5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole in humans.
Métodos De Síntesis
5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole can be synthesized using a multi-step process that involves the reaction of 2,6-dimethoxypyridine-3-carbaldehyde with 1-methyl-1H-indazole-3-carboxylic acid in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole.
Aplicaciones Científicas De Investigación
5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and cancer research. In medicinal chemistry, 5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole has been shown to possess potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases. In neuropharmacology, 5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole has been found to exhibit significant neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases. In cancer research, 5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole has been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
5-(2,6-dimethoxypyridin-3-yl)-1-methylindazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-18-13-6-4-10(8-11(13)9-16-18)12-5-7-14(19-2)17-15(12)20-3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECUWWFAMJYSTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C3=C(N=C(C=C3)OC)OC)C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5542063.png)

![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542068.png)
![4-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5542071.png)
![3-[2-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B5542081.png)
![4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}morpholine](/img/structure/B5542083.png)
![4-benzyl-5-butyl-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5542091.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-chlorobenzenesulfonohydrazide](/img/structure/B5542102.png)
![2-{[5-(2-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5542106.png)



![N-[(5-amino-1,3,4-thiadiazol-2-yl)(phenyl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5542137.png)
![{3-allyl-1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidin-3-yl}methanol](/img/structure/B5542142.png)